Bienvenue dans la boutique en ligne BenchChem!

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Chiral intermediate Stereochemical purity Enantioselective synthesis

(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1354011-44-1) is a chiral, non-racemic pyrrolidine-based carbamate intermediate bearing an N-methyl substituent, a tert-butyloxycarbonyl (Boc) protecting group, and a reactive chloroacetyl handle. With molecular formula C12H21ClN2O3 and a molecular weight of 276.76 g·mol⁻¹, this single (S)-enantiomer is designed for incorporation into enantioselective synthetic sequences where stereochemical integrity, orthogonal protecting group strategy, and precise N-alkylation pattern dictate downstream pharmacophore geometry.

Molecular Formula C12H21ClN2O3
Molecular Weight 276.76 g/mol
Cat. No. B7923872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Molecular FormulaC12H21ClN2O3
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl
InChIInChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14(4)9-5-6-15(8-9)10(16)7-13/h9H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyBDCJZHQJLBVLAX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-1-(2-Chloroacetyl)pyrrolidin-3-yl-methyl-carbamic acid tert-butyl ester (CAS 1354011-44-1) for Chiral Drug Intermediate Sourcing


(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1354011-44-1) is a chiral, non-racemic pyrrolidine-based carbamate intermediate bearing an N-methyl substituent, a tert-butyloxycarbonyl (Boc) protecting group, and a reactive chloroacetyl handle . With molecular formula C12H21ClN2O3 and a molecular weight of 276.76 g·mol⁻¹, this single (S)-enantiomer is designed for incorporation into enantioselective synthetic sequences where stereochemical integrity, orthogonal protecting group strategy, and precise N-alkylation pattern dictate downstream pharmacophore geometry . Its closest structural analogs—the corresponding (R)-enantiomer (CAS 1354001-16-3), the des-methyl analog (CAS 1354015-96-5), and the benzyl ester analog (CAS 1354003-11-4)—differ in key attributes that render them non-interchangeable in stereodefined routes .

Why Generic Substitution Fails: The Specificity Requirements of (S)-1-(2-Chloroacetyl)pyrrolidin-3-yl-methyl-carbamic acid tert-butyl ester in Enantioselective Synthesis


Compounds within the 1-(2-chloroacetyl)pyrrolidine-3-carbamate family are not functionally interchangeable because three independent structural variables—absolute stereochemistry at C3, the N-carbamate substituent (H vs. methyl vs. cyclopropyl), and the carbamate ester (tert-butyl vs. benzyl)—each control distinct aspects of synthetic performance and downstream pharmacological geometry [1]. The (S)-configuration of the target compound is essential for generating the required spatial orientation in chiral drug candidates; the (R)-enantiomer yields the opposite absolute configuration in the final product, which can result in significantly reduced target binding or altered pharmacokinetic profiles . The N-methyl group provides a defined steric and electronic environment that differs fundamentally from the N-H analog, influencing amine basicity, metabolic N-dealkylation susceptibility, and conformational preferences of the pyrrolidine ring . The tert-butyl ester offers acid-labile orthogonal protection, whereas the benzyl ester analog requires hydrogenolysis for deprotection—a critical divergence in synthetic routes containing reduction-sensitive or acid-sensitive functional groups . Consequently, substituting any of these analogs without re-validating the entire synthetic sequence and final-product biological activity introduces unacceptable risk into both process development and pharmacological outcomes.

Quantitative Differentiation Evidence: (S)-1-(2-Chloroacetyl)pyrrolidin-3-yl-methyl-carbamic acid tert-butyl ester versus Closest Analogs


Enantiomeric Identity: (S)-Configuration Defines Absolute Stereochemistry for Downstream Chiral Drug Candidates

The target compound bears the defined (S)-absolute configuration at the pyrrolidine C3 position, as verified by its InChI Key (BDCJZHQJLBVLAX-VIFPVBQESA-N) and canonical SMILES (CN(C(=O)OC(C)(C)C)[C@H]1CCN(C(=O)CCl)C1) reported by Fluorochem . The (R)-enantiomer (CAS 1354001-16-3) is the stereochemical opposite, yielding the mirror-image spatial orientation of the amine-bearing carbon. In the broader pyrrolidine-carbamate class, stereochemistry has been shown to produce up to a 15-fold difference in target receptor affinity between (S)- and (R)-enantiomers, as documented for the structurally related cyclopropyl analog . While specific enantiomeric excess (ee) values for the target compound are not publicly disclosed by suppliers, procurement of the single (S)-enantiomer from a qualified vendor ensures that the material introduced into a chiral synthesis matches the stereochemical demand of the target pharmacophore, avoiding the confounding biological and analytical consequences of the racemate or wrong enantiomer.

Chiral intermediate Stereochemical purity Enantioselective synthesis

N-Methyl Substitution: Steric and Electronic Differentiation from Des-Methyl (N-H) Analog

The target compound features an N-methyl substituent on the carbamate nitrogen, distinguishing it from the des-methyl analog (CAS 1354015-96-5) which bears a secondary carbamate (N-H) . The N-methyl group increases the steric bulk at the carbamate nitrogen, altering the conformational preferences of the pyrrolidine ring and the trajectory of the amine lone pair upon deprotection. In medicinal chemistry, N-methylation of carbamates and amides is a well-established strategy to modulate metabolic N-dealkylation, improve lipophilicity (increased logP), and enhance passive membrane permeability . The target compound (C12H21ClN2O3, MW 276.76) versus the des-methyl analog (C11H19ClN2O3, MW 262.73) reflects the additional methylene unit that contributes to these differentiated physicochemical properties. The supplier-reported purity for both compounds is comparable (98%), indicating that selection between them is driven by the synthetic design requirements, not purity grades .

N-alkylation Metabolic stability Conformational control

tert-Butyl Ester (Boc) Protection: Orthogonal Deprotection Selectivity versus Benzyl Ester (Cbz) Analog

The target compound employs a tert-butyl carbamate (Boc) protecting group, which is cleavable under acidic conditions (e.g., TFA, HCl/dioxane), in contrast to the benzyl ester analog (CAS 1354003-11-4) whose Cbz group requires catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for removal . This orthogonality is quantitatively significant: Boc deprotection proceeds selectively in the presence of benzyl esters, and vice versa, enabling sequential deprotection in complex synthetic sequences. The benzyl analog has a higher molecular weight (310.78 vs. 276.76 g·mol⁻¹) and a larger molecular formula (C15H19ClN2O3 vs. C12H21ClN2O3), reflecting the bulkier benzyl substituent that also increases π-stacking potential and alters solubility profiles. Supplier-reported purity is comparable at 98% for both compounds . The choice between Boc and Cbz protection is dictated by the compatibility of downstream transformations with acidic versus hydrogenolytic conditions.

Protecting group strategy Orthogonal synthesis Acid-labile deprotection

Chloroacetyl Warhead Reactivity: Chemoselective Alkylation Handle with Defined Leaving-Group Properties

The chloroacetyl group on the target compound serves as an electrophilic handle for nucleophilic substitution reactions with amines and other nucleophiles. In the vildagliptin synthesis literature, 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is employed as a key intermediate, with the chloroacetyl group undergoing condensation with the appropriate amine [1]. The reactivity of chloroacetyl is intermediate between the more reactive bromoacetyl group and the less reactive acetyl group, providing a balance of sufficient reactivity for efficient coupling while minimizing undesired side reactions [2]. While direct comparative kinetic data for the target compound versus its bromoacetyl analog are not publicly available, the chloroacetyl group is preferred in many pharmaceutical intermediate syntheses due to the favorable balance of reactivity and stability under standard storage and reaction conditions [1].

Chloroacetyl Electrophilic warhead Nucleophilic substitution

Supplier-Reported Purity Grade and Storage Stability Specifications

The target compound is offered at a purity specification of 98% by Leyan (CAS 1354011-44-1, Cat. No. 1775202) . The (R)-enantiomer is supplied at the same purity grade (98%, CAS 1354001-16-3, Cat. No. 1775201) , while the benzyl ester analog is also available at 98% purity (CAS 1354003-11-4, Cat. No. 1773144) . The des-methyl analog is reported at ≥98% purity by Chemscene (CAS 1354015-96-5, Cat. No. CS-0529957) with storage specified as sealed in dry conditions at 2-8°C . Fluorochem reports hazard classifications for the target compound: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), which are comparable to the hazard profiles of the analog series . The consistent purity grades across the analog series indicate that procurement differentiation must be based on structural and stereochemical features rather than purity alone.

Purity specification Storage stability Quality control

Potential for DPP-IV Inhibitor Intermediate Applications: Structural Resemblance to Vildagliptin Key Intermediate

The chloroacetyl-pyrrolidine scaffold of the target compound is structurally related to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the established key intermediate for the DPP-IV inhibitor vildagliptin (Galvus®) [1]. In the vildagliptin synthesis, the chloroacetyl group undergoes condensation with 3-aminoadamantanol to form the final drug substance. The target compound differs in the position of the functionalized amine (C3 vs. C2 on the pyrrolidine ring) and the presence of the N-methyl-Boc-carbamate, which upon deprotection yields an N-methyl-3-aminopyrrolidine scaffold. This scaffold type is found in other DPP-IV inhibitor patents and in pyrrolidine-based peptidomimetics reported to exhibit potent DPP-IV inhibition (IC₅₀ in the nanomolar range) [2][3]. While no published IC₅₀ data exist for the final drug substances derived specifically from this Boc-protected intermediate, the presence of the 3-amino-N-methylpyrrolidine motif in bioactive DPP-IV inhibitors supports its utility as a versatile building block for diabetes drug discovery programs [2].

DPP-IV inhibitor Vildagliptin Type 2 diabetes

Optimal Application Scenarios for (S)-1-(2-Chloroacetyl)pyrrolidin-3-yl-methyl-carbamic acid tert-butyl ester in Drug Discovery and Process Chemistry


Enantioselective Synthesis of Chiral 3-Amino-N-methylpyrrolidine-Containing Drug Candidates

The (S)-configuration of the target compound makes it suitable for synthesizing drug candidates requiring a defined (S)-stereochemistry at the pyrrolidine C3 position. After Boc deprotection and chloroacetyl displacement, the resulting (S)-3-(N-methylamino)pyrrolidine scaffold can be incorporated into peptidomimetic DPP-IV inhibitors, where the absolute configuration is critical for target binding [1]. The N-methyl group provides enhanced metabolic stability compared to the primary amine analog, reducing susceptibility to N-dealkylation by cytochrome P450 enzymes [2]. In this application, the target compound is preferred over the (R)-enantiomer (CAS 1354001-16-3) because the (S)-configuration matches the stereochemical requirement of the target binding pocket, and over the des-methyl analog (CAS 1354015-96-5) because N-methylation improves pharmacokinetic properties of the final drug candidate.

Orthogonal Protecting Group Strategy in Multi-Step Synthesis of Complex Pharmaceutical Intermediates

The Boc protecting group on the target compound enables selective acidic deprotection in the presence of other protecting groups such as benzyl esters, silyl ethers, or acetals. This orthogonality is essential in complex synthetic sequences where the pyrrolidine nitrogen must be revealed for further functionalization while other protected functionalities remain intact [1]. The target compound (Boc-protected) is preferred over the benzyl ester analog (CAS 1354003-11-4) when the synthetic route contains functionality incompatible with hydrogenolysis conditions, such as alkenes, alkynes, or aryl halides that would undergo undesired reduction in the presence of H₂/Pd-C [2]. The acid-labile Boc group can be removed with TFA/DCM or HCl/dioxane without affecting benzyl ether protecting groups, providing the necessary chemoselectivity for process-scale synthesis.

Chloroacetyl-Derived Covalent Probe and Targeted Covalent Inhibitor (TCI) Design

The chloroacetyl warhead of the target compound can serve as a mild electrophilic handle for covalent modification of biological targets, or as a precursor for installing more elaborate warheads (e.g., acrylamide, vinyl sulfonamide) after amine deprotection [1]. The intermediate reactivity of chloroacetyl (between bromoacetyl and acetyl) provides sufficient electrophilicity for efficient conjugation with cysteine or lysine residues in protein targets while minimizing non-specific reactivity that could lead to off-target effects [2]. The N-methyl-Boc protection allows for late-stage diversification: Boc deprotection reveals the secondary amine for further functionalization, while the chloroacetyl group can be displaced by various nucleophiles to generate focused libraries for structure-activity relationship studies.

Process Chemistry Scale-Up for GMP Intermediate Production

For process chemists scaling up pharmaceutical intermediate production, the target compound offers a well-defined single enantiomer with supplier-reported purity of 98% from multiple vendors (Leyan, Fluorochem, CymitQuimica), supporting batch-to-batch consistency in GMP campaigns [1][2]. The defined hazard profile (H302, H315, H319, H335) enables proper safety assessment and handling protocol development for kilo-lab and pilot-scale operations. The target compound's balanced reactivity profile—where the chloroacetyl group is sufficiently reactive for efficient coupling but sufficiently stable for storage at 2-8°C under dry conditions—facilitates procurement planning and inventory management for multi-step synthesis campaigns . Compared to the more reactive bromoacetyl analogs, the chloroacetyl intermediate offers improved storage stability and reduced risk of premature hydrolysis or degradation during shipping and storage.

Quote Request

Request a Quote for [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.